![molecular formula C34H36N4O5S B4295302 N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B4295302.png)
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE
Overview
Description
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple aromatic rings and functional groups such as sulfonamide, methoxy, and ethoxy groups. These structural elements contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes may include:
Formation of the Phthalazin-1-yl Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the phthalazin-1-yl core.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives.
Attachment of the 3,4-Diethoxyphenyl and 4-Methoxyphenyl Groups: These groups are introduced via nucleophilic substitution reactions, often using corresponding halides or other reactive intermediates.
Final Coupling and Purification: The final step involves coupling the various intermediates under optimized conditions, followed by purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound’s unique properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{4-[(4-ethoxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
- N-[2-(3,4-Diethoxyphenyl)ethyl]-5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-2-ethylbenzenesulfonamide
Uniqueness
The uniqueness of N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-5-{4-[(4-METHOXYPHENYL)AMINO]PHTHALAZIN-1-YL}-2-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups and structural features. These elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds. The presence of both methoxy and ethoxy groups, along with the sulfonamide and phthalazin-1-yl moieties, provides a unique platform for exploring various chemical and biological applications.
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-[4-(4-methoxyanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O5S/c1-5-42-30-18-12-24(21-31(30)43-6-2)19-20-35-44(39,40)32-22-25(13-11-23(32)3)33-28-9-7-8-10-29(28)34(38-37-33)36-26-14-16-27(41-4)17-15-26/h7-18,21-22,35H,5-6,19-20H2,1-4H3,(H,36,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKHWMXQMLWBRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)NC5=CC=C(C=C5)OC)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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